molecular formula C3H2O6S B14299652 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid CAS No. 112680-01-0

2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid

Cat. No.: B14299652
CAS No.: 112680-01-0
M. Wt: 166.11 g/mol
InChI Key: JXWHSGYPQVFHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid: is a chemical compound with the molecular formula C3H2O6S. It is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid typically involves the reaction of maleic anhydride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dioxathiolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1,3,2lambda~4~-dioxathiolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

112680-01-0

Molecular Formula

C3H2O6S

Molecular Weight

166.11 g/mol

IUPAC Name

2,5-dioxo-1,3,2-dioxathiolane-4-carboxylic acid

InChI

InChI=1S/C3H2O6S/c4-2(5)1-3(6)9-10(7)8-1/h1H,(H,4,5)

InChI Key

JXWHSGYPQVFHNA-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)OS(=O)O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.